Pitavastatin

描述

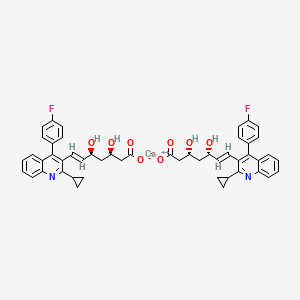

Structure

2D Structure

属性

IUPAC Name |

(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYFMXBACGZSIL-MCBHFWOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048384 | |

| Record name | Pitavastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very slightly soluble | |

| Record name | Pitavastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

147511-69-1 | |

| Record name | Pitavastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147511-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pitavastatin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147511691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pitavastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pitavastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {[(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoyl]oxy}calcio (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PITAVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5681Q5F9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pitavastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pitavastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Beyond the Lipid Hypothesis: Unveiling the Pleiotropic Mechanisms of Pitavastatin

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Statins, or 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors, are a cornerstone of cardiovascular disease prevention, primarily through their potent low-density lipoprotein cholesterol (LDL-C) lowering effects.[1][2] However, a growing body of evidence reveals that their clinical benefits extend beyond lipid modulation. These additional, or "pleiotropic," effects are crucial for understanding the full therapeutic potential of this drug class.[3][4] Pitavastatin, a lipophilic statin, exhibits a distinct profile of these non-lipid-mediated actions.[1][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pleiotropic effects of this compound, offering researchers and drug development professionals a comprehensive overview of its impact on endothelial function, inflammation, oxidative stress, and vascular cell biology.

The Mevalonate Pathway: A Central Hub for Pleiotropic Action

The canonical function of statins is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which curtails cholesterol biosynthesis. This action also depletes downstream isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[6][7] These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins, including Ras and Rho. By inhibiting the synthesis of FPP and GGPP, this compound disrupts the function of these key signaling proteins, initiating a cascade of effects that are central to its pleiotropic profile.[8]

Enhancement of Endothelial Function and Nitric Oxide Bioavailability

A healthy endothelium is critical for vascular homeostasis, and its dysfunction is a key initiating event in atherosclerosis. This compound has been shown to significantly improve endothelial function, an effect largely mediated by enhancing the bioavailability of nitric oxide (NO).[9][10][11]

Molecular Mechanism: The Rho/ROCK/PI3K/Akt/eNOS Axis

The primary mechanism involves the upregulation and activation of endothelial nitric oxide synthase (eNOS).[7][12] By depleting intracellular GGPP, this compound prevents the geranylgeranylation and subsequent activation of the small G-protein RhoA. In its inactive state, RhoA cannot activate its downstream effector, Rho-associated kinase (ROCK).[6][8] The inhibition of the Rho/ROCK pathway removes a key negative regulator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[13] This allows for the activation of Akt, which then phosphorylates eNOS at its serine 1177 residue, leading to a significant increase in NO production and subsequent vasodilation.[7][13]

Visualization: this compound-Mediated eNOS Activation

Caption: this compound inhibits GGPP synthesis, preventing Rho/ROCK activation and disinhibiting the PI3K/Akt pathway, leading to eNOS phosphorylation and increased NO production.

Experimental Validation

Protocol: Assessment of Endothelial Function via Flow-Mediated Dilation (FMD)

-

Baseline Measurement: The diameter of the brachial artery is measured using high-resolution ultrasound.

-

Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to suprasystolic pressure (e.g., 250 mmHg) for 5 minutes to induce ischemia.

-

Post-Occlusion Measurement: The cuff is rapidly deflated. The brachial artery diameter is continuously monitored for 2-3 minutes to capture the maximum dilation.

-

Calculation: FMD is expressed as the percentage change in artery diameter from baseline to its maximum post-occlusion diameter. Clinical studies demonstrate that this compound treatment significantly improves FMD in patients with hypercholesterolemia.[9][14]

Protocol: Western Blot for eNOS Phosphorylation

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured and treated with this compound (e.g., 0.1 µM) for a specified time.[7]

-

Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA assay.

-

Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-eNOS (Ser1177) and total eNOS.

-

Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of phosphorylated to total eNOS is quantified.

Quantitative Data Summary

| Effect of this compound | Baseline | Post-Treatment | p-value | Reference |

| Flow-Mediated Dilation (FMD) (%) | 3.22 ± 1.72 | 3.97 ± 2.18 | <0.05 | [14] |

| Arterial Stiffness (β) | 8.28 ± 2.45 | 7.37 ± 2.37 | <0.05 | [9] |

Potent Anti-Inflammatory Effects

Atherosclerosis is fundamentally an inflammatory disease.[15] this compound exerts significant anti-inflammatory effects that contribute to the stabilization of atherosclerotic plaques.[16][17]

Molecular Mechanism: Suppression of Cytokines and Adhesion Molecules

This compound has been shown to reduce the expression of key inflammatory mediators. Clinical studies report decreased levels of adhesion molecules such as E-selectin and soluble intercellular adhesion molecule-1 (s-ICAM1), which are critical for leukocyte recruitment to the vessel wall.[14] Furthermore, this compound potently suppresses the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1).[16][18][19] Mechanistically, these effects are partly mediated by the inhibition of the Activator Protein-1 (AP-1) signaling pathway in immune cells like T-lymphocytes. This compound selectively inhibits the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK), key upstream regulators of AP-1 transcriptional activity.[18]

Visualization: Inhibition of Pro-Inflammatory Signaling

Caption: this compound inhibits ERK and p38 MAPK signaling, leading to reduced AP-1 activation and suppression of pro-inflammatory cytokine production in T cells.

Experimental Validation

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: Patient serum or supernatant from cultured immune cells (e.g., primary T-cells) treated with this compound is collected.[18]

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6).

-

Incubation: Samples and standards are added to the wells and incubated.

-

Detection: A biotinylated detection antibody is added, followed by an enzyme-linked streptavidin-HRP conjugate.

-

Substrate Addition: A substrate solution (e.g., TMB) is added, resulting in a colorimetric change proportional to the amount of cytokine present.

-

Quantification: The reaction is stopped, and the absorbance is read on a plate reader. Cytokine concentrations are calculated from the standard curve.

Quantitative Data Summary

| Inflammatory Marker | Effect of this compound Treatment | p-value | Reference |

| E-selectin (pg/mL) | Decrease from 51 to 46 | <0.05 | [14] |

| s-ICAM1 (pg/mL) | Decrease from 276 to 258 | <0.05 | [14] |

| TNF-α (in SCI model) | Significant Decrease vs. Injury Group | <0.05 | [19] |

| IL-2 mRNA (in T-cells) | 33% Downregulation | <0.05 | [18] |

| IL-6 mRNA (in T-cells) | 25% Downregulation | <0.05 | [18] |

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a key driver of vascular damage in atherosclerosis. This compound demonstrates significant antioxidant properties.[5][20]

Molecular Mechanism: ROS Suppression and Antioxidant Enzyme Upregulation

This compound reduces intracellular ROS generation by inhibiting key enzymatic sources. One critical mechanism is the suppression of NADPH oxidase activity. This is achieved by preventing the activation of the small GTPase Rac-1, a crucial subunit of the NADPH oxidase complex, a process that is dependent on geranylgeranylation.[21] Studies have shown that this compound blocks LPA-induced ROS generation in vascular smooth muscle cells by suppressing this Rac-1-mediated pathway.[21] Additionally, this compound can attenuate ROS generation in mitochondria.[22] Beyond suppressing ROS production, this compound also enhances the activity of endogenous antioxidant enzymes, such as Cu/Zn superoxide dismutase (SOD), further bolstering cellular defense against oxidative damage.[23] This dual action leads to a reduction in oxidized LDL (oxLDL) and other markers of oxidative damage.[11][24]

Visualization: Workflow for Intracellular ROS Measurement

References

- 1. Pleiotropic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: MedlinePlus Drug Information [medlineplus.gov]

- 3. Pleiotropic effects of statins: evidence for benefits beyond LDL-cholesterol lowering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pleiotropic effects of statins: moving beyond cholesterol control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive review on the lipid and pleiotropic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound decreases tau levels via the inactivation of Rho/ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound at low dose activates endothelial nitric oxide synthase through PI3K-AKT pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Statins Inhibit Rho Kinase Activity in Patients with Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound calcium improves endothelial function and delays the progress of atherosclerosis in patients with hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound calcium improves endothelial function and delays the progress of atherosclerosis in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pleiotropic effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rho GTPases, Statins, and Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound subacutely improves endothelial function and reduces inflammatory cytokines and chemokines in patients with hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. europeanreview.org [europeanreview.org]

- 16. droracle.ai [droracle.ai]

- 17. This compound: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Exerts Potent Anti-Inflammatory and Immunomodulatory Effects via the Suppression of AP-1 Signal Transduction in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. alliedacademies.org [alliedacademies.org]

- 20. What is the mechanism of this compound Calcium? [synapse.patsnap.com]

- 21. This compound inhibits lysophosphatidic acid-induced proliferation and monocyte chemoattractant protein-1 expression in aortic smooth muscle cells by suppressing Rac-1-mediated reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound attenuates AGEs-induced mitophagy via inhibition of ROS generation in the mitochondria of cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ahajournals.org [ahajournals.org]

- 24. Effects of this compound on Coronary Artery Disease and Inflammatory Biomarkers in HIV: Mechanistic Substudy of the REPRIEVE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Immunomodulatory Landscape of Pitavastatin

Executive Summary

Statins, inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, are cornerstones of cardiovascular disease prevention due to their potent lipid-lowering effects.[1][[“]][3] However, a growing body of evidence reveals their significant cholesterol-independent or "pleiotropic" effects, particularly the modulation of immune and inflammatory responses.[1][[“]][4][5] These immunomodulatory actions position statins as potential therapeutic agents for a range of inflammatory and autoimmune conditions.[5][6][7] This guide focuses on pitavastatin, a potent, fully synthetic statin, and provides an in-depth exploration of its mechanisms for modulating immune cell function and inflammatory signaling. We will dissect its impact on the core mevalonate pathway, its downstream effects on key immune cells like T lymphocytes and macrophages, and its regulation of critical inflammatory hubs such as NF-κB and the NLRP3 inflammasome. This document synthesizes preclinical and clinical data, outlines detailed methodologies for investigation, and presents a framework for understanding this compound's potential beyond lipid management.

The Core Mechanism: Mevalonate Pathway Inhibition

The immunomodulatory effects of all statins, including this compound, are primarily rooted in their inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, the rate-limiting step in the cholesterol biosynthesis pathway.[1][5] While this action effectively reduces cholesterol production, it also depletes a series of essential downstream isoprenoid intermediates, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5]

Causality: The depletion of FPP and GGPP is the lynchpin of statin-mediated immunomodulation. These isoprenoids are crucial for the post-translational prenylation of small GTP-binding proteins, such as Ras, Rho, and Rac.[5] Prenylation anchors these proteins to cell membranes, a prerequisite for their activation and function in a multitude of cellular signaling cascades that govern immune cell activation, migration, proliferation, and cytokine production.[[“]][5] By inhibiting prenylation, this compound effectively disrupts these fundamental immune processes.

Caption: this compound inhibits HMG-CoA reductase, blocking the mevalonate pathway.

Impact on T Lymphocytes: A Potent Inhibitory Profile

T cells are central players in adaptive immunity and are implicated in the pathogenesis of many autoimmune diseases. This compound has demonstrated particularly potent effects on T cell function, often at nanomolar concentrations, distinguishing it from other statins.[6][8]

Inhibition of T-Cell Proliferation and Induction of Apoptosis

Studies have shown that this compound is a highly potent inhibitor of both freshly stimulated and pre-activated T-cell proliferation.[6][8] This is a significant advantage for a potential immunomodulatory drug, as targeting already activated autoreactive T cells is crucial in autoimmune disease.[6] The IC50 (50% inhibition of proliferation) for this compound on freshly stimulated T cells has been reported as low as 3.6 nM.[8]

The mechanism is not simply cytostatic; this compound actively induces apoptosis in activated T cells.[6] This effect is mediated through a unique mechanism involving the hyperphosphorylation of Extracellular signal-regulated kinase (ERK) 1/2. While typically a pro-survival signal, sustained hyperactivation of ERK1/2 by this compound triggers the activation of pro-apoptotic caspase-9 and caspase-3/7, leading to programmed cell death.[6][8] This pro-apoptotic ERK1/2 activation can be reversed by mevalonic acid, confirming its dependence on the mevalonate pathway.[6]

Modulation of T-Helper Cell Differentiation and Cytokine Production

Beyond proliferation, this compound influences the differentiation and function of T-helper (Th) cells. It has been shown to inhibit the production of pro-inflammatory Th1-related cytokines, including IL-2, IFN-γ, and TNF-α.[9][10] Furthermore, research suggests this compound can ameliorate experimental autoimmune myocarditis by inhibiting the differentiation of both Th1 and Th17 cells, which are critical drivers of autoimmunity.[9] This suppression of pro-inflammatory cytokines is achieved, in part, by inhibiting key signaling pathways that control their gene expression.[9]

Caption: this compound inhibits T-cell proliferation and induces apoptosis.

Impact on Macrophages and Dendritic Cells

Macrophages and Dendritic Cells (DCs) are key players in both innate immunity and the initiation of adaptive immune responses. Statins, including this compound, exert complex and sometimes paradoxical effects on these cell types.[4]

-

Anti-Inflammatory Effects: this compound can suppress macrophage accumulation and foam cell formation, a critical event in atherosclerosis.[11][12][13] It achieves this by down-regulating the expression of scavenger receptors like CD36, which are responsible for the uptake of oxidized LDL.[11] It also reduces the secretion of pro-inflammatory chemokines such as Monocyte Chemoattractant Protein-1 (MCP-1), which limits the recruitment of further immune cells to sites of inflammation.[11][14]

-

Antigen Presentation: A key immunomodulatory function of statins is the inhibition of interferon-gamma (IFN-γ)-inducible Major Histocompatibility Complex class II (MHC-II) expression on antigen-presenting cells like macrophages.[3][7][15] By downregulating MHC-II, statins can reduce the activation of CD4+ T cells, thereby dampening the adaptive immune response.[3][15]

-

Paradoxical Pro-inflammatory Roles: It is important to note that some in vitro evidence suggests statins can also enhance pro-inflammatory macrophage responses under certain conditions, creating an unresolved paradox in the literature.[4] This highlights the context-dependent nature of statin immunomodulation.

Modulation of Key Inflammatory Signaling Pathways

This compound's effects on immune cells are underpinned by its ability to interfere with central inflammatory signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. This compound has been shown to suppress NF-κB signaling.[16][17] In a rabbit model of atherosclerosis, this compound administration inhibited the expression of NF-κB in aortic endothelial cells, which correlated with reduced atherosclerotic pathology.[16][17] This inhibitory effect on NF-κB is a key mechanism by which this compound exerts its broad anti-inflammatory effects.[11][16]

AP-1 and MAPK Pathways

As mentioned in the context of T cells, this compound demonstrates potent regulation of Mitogen-Activated Protein Kinase (MAPK) pathways. Specifically, it suppresses the activation of p38 and ERK.[9] These kinases are upstream of the Activator Protein-1 (AP-1) transcription factor, which, like NF-κB, drives the expression of inflammatory cytokines. By inhibiting the ERK/p38/AP-1 signaling axis, this compound effectively reduces the production of inflammatory mediators in activated T cells.[9][10]

The NLRP3 Inflammasome: A Complex Interaction

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, leads to the maturation of potent pro-inflammatory cytokines IL-1β and IL-18.[18][19] The interaction between statins and the NLRP3 inflammasome is complex and appears to be context-dependent. Some studies suggest that statins can inhibit NLRP3 inflammasome activation, contributing to their cardioprotective effects.[18][19][20] Conversely, other research indicates that statins might prime or activate the NLRP3 inflammasome, potentially contributing to adverse effects like insulin resistance.[21][22] For this compound specifically, studies in models of diabetic cardiomyopathy suggest it can attenuate disease by inhibiting the NF-κB/NLRP3 inflammasome signaling cascade.[18][19] Further research is needed to fully elucidate this dual role.

Comparative Efficacy and Data Synthesis

Clinical data suggests that not all statins are equal in their pleiotropic effects. This compound has shown a more favorable profile on markers of inflammation and insulin resistance compared to atorvastatin, even with equivalent LDL cholesterol reduction.[23][24]

| Parameter | This compound (1 mg/day) | Atorvastatin (5 mg/day) | p-value | Source |

| Change in MCP-1 | -28% | -11% | 0.016 | [23][24] |

| Change in HOMA-IR | -13% | +26% | <0.001 | [23][24] |

| Change in Carotid IMT | -4.9% | -0.5% | 0.020 | [23][24] |

| Table 1: Comparative effects of this compound and Atorvastatin after 12 months of treatment in patients with dyslipidemia. Data synthesized from[23][24]. MCP-1: Monocyte Chemoattractant Protein-1; HOMA-IR: Homeostasis Model Assessment of Insulin Resistance; IMT: Intima-Media Thickness. |

Methodologies for Experimental Assessment

Investigating the immunomodulatory effects of this compound requires robust and validated experimental protocols.

Experimental Workflow: In Vitro Analysis

A systematic in vitro approach is essential to dissect the cellular and molecular mechanisms of this compound. The following workflow provides a logical progression for a comprehensive study.

Caption: Standard workflow for in vitro analysis of this compound's T-cell effects.

Protocol: T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol details a classic method to quantify the inhibitory effect of this compound on T-cell proliferation.

Principle: This assay measures the incorporation of a radioactive nucleoside, [³H]-thymidine, into the DNA of proliferating cells. A reduction in incorporation in treated cells compared to stimulated controls indicates an anti-proliferative effect.

Methodology:

-

Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. For higher purity, isolate total T cells from PBMCs using a negative selection magnetic bead kit.

-

Cell Plating: Resuspend isolated T cells in complete RPMI-1640 medium. Plate cells at a density of 1 x 10⁵ cells/well in a 96-well U-bottom plate.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with desired concentrations (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for 2 hours at 37°C, 5% CO₂.

-

Causality Insight: Pre-incubation allows the drug to inhibit the HMG-CoA reductase pathway before the full activation cascade is initiated, providing a clearer measure of its preventative effect on signaling.

-

-

Cell Stimulation: Add stimulating agents, typically plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies, to all wells except for the unstimulated control.

-

Incubation: Culture the plates for 72 hours at 37°C, 5% CO₂.

-

Radiolabeling: For the final 16-18 hours of culture, add 1 µCi of [³H]-thymidine to each well.

-

Harvesting and Measurement: Harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. Results are expressed as counts per minute (CPM).

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated vehicle control. Plot the dose-response curve to determine the IC50 value.

Protocol: Western Blot for MAPK Signaling

Principle: This technique allows for the detection and semi-quantification of specific proteins, such as the phosphorylated (activated) forms of ERK and p38, in cell lysates.

Methodology:

-

Cell Treatment and Lysis: Plate and treat T cells with this compound and stimuli as described above, but for shorter time points (e.g., 15, 30, 60 minutes) to capture transient signaling events. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Causality Insight: Phosphatase inhibitors are critical to preserve the phosphorylation state of signaling proteins, ensuring the detected signal accurately reflects the level of protein activation at the time of lysis.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, p-p38, and total p38 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of activation.

Conclusion and Future Perspectives

This compound demonstrates potent and multifaceted immunomodulatory properties that extend well beyond its primary function of cholesterol reduction. Its ability to inhibit the mevalonate pathway leads to significant downstream effects on the function of T cells and macrophages, driven by the suppression of key inflammatory signaling cascades like NF-κB and MAPK/AP-1. Notably, its high potency in inhibiting T-cell proliferation and its favorable profile on inflammatory markers in clinical comparisons underscore its potential as a distinct immunomodulatory agent.[6][8][23][24]

Future research should focus on:

-

Clarifying the Dichotomy: Further investigation is required to understand the context-dependent pro- versus anti-inflammatory effects of this compound, particularly concerning the NLRP3 inflammasome.

-

Clinical Translation: Rigorous clinical trials are needed to evaluate the efficacy of this compound as a primary or adjunct therapy in specific T-cell-mediated autoimmune diseases, such as rheumatoid arthritis or multiple sclerosis.

-

Onco-immunology: Given the emerging link between chronic inflammation and cancer, exploring this compound's ability to modulate the tumor microenvironment by targeting inflammatory pathways, such as the recently identified TBK1-IRF3-IL-33 axis, represents a promising new frontier.[25]

By leveraging the methodologies and mechanistic understanding outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this compound in the realm of immunology.

References

- 1. Impact of statins as immune-modulatory agents on inflammatory markers in adults with chronic diseases: A systematic review and meta-analysis | PLOS One [journals.plos.org]

- 2. consensus.app [consensus.app]

- 3. ahajournals.org [ahajournals.org]

- 4. The Immunomodulatory Effects of Statins on Macrophages | MDPI [mdpi.com]

- 5. Immune modulatory effects of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Is a Highly Potent Inhibitor of T-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. This compound Is a Highly Potent Inhibitor of T-Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Exerts Potent Anti-Inflammatory and Immunomodulatory Effects via the Suppression of AP-1 Signal Transduction in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pleiotropic effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Effect of this compound on macrophage cholesterol metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound inhibits remnant lipoprotein-induced macrophage foam cell formation through ApoB48 receptor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. escholarship.org [escholarship.org]

- 16. This compound attenuates atherosclerosis by suppressing NF-κB signaling in a high-cholesterol diet plus balloon catheter injury rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound attenuates atherosclerosis by suppressing NF-κB signaling in a high-cholesterol diet plus balloon catheter injury rabbit model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of rosuvastatin and this compound in alleviating diabetic cardiomyopathy in rats: Targeting of RISK, NF-κB/ NLRP3 inflammasome and TLR4/ NF-κB signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of rosuvastatin and this compound in alleviating diabetic cardiomyopathy in rats: Targeting of RISK, NF-κB/ NLRP3 inflammasome and TLR4/ NF-κB signaling cascades | PLOS One [journals.plos.org]

- 20. Statins Attenuate Activation of the NLRP3 Inflammasome by Oxidized LDL or TNF α in Vascular Endothelial Cells through a PXR-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.physiology.org [journals.physiology.org]

- 22. atsjournals.org [atsjournals.org]

- 23. Differential Effects of Atorvastatin and this compound on Inflammation, Insulin Resistance, and the Carotid Intima-Media Thickness in Patients with Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. jstage.jst.go.jp [jstage.jst.go.jp]

- 25. onclive.com [onclive.com]

An In-Depth Technical Guide to the Chemical Structure and Properties of Pitavastatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitavastatin is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. As a member of the statin class of drugs, it is a cornerstone in the management of hypercholesterolemia and mixed dyslipidemia.[1][2] This guide provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, synthesis, mechanism of action, and analytical methodologies, tailored for professionals in drug development and research.

PART 1: The Molecular Architecture and Physicochemical Profile of this compound

Chemical Structure and Stereochemistry

This compound is chemically known as (+) monocalcium bis-{(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoate}.[3] Its molecular formula is C25H24FNO4, with a molecular weight of 421.46 g/mol for the free acid and 880.98 g/mol for the calcium salt.[1][4]

The structure of this compound is distinguished by a quinoline ring system substituted with a cyclopropyl group and a fluorophenyl group.[5] Attached to this core is a dihydroxy heptenoic acid side chain, which is a common feature among all statins and is crucial for its inhibitory activity against HMG-CoA reductase.[3] The molecule has two chiral centers, and the (3R,5S) stereoisomer is the biologically active form.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Physical Appearance | White, non-hygroscopic, crystalline solid powder | [6] |

| Melting Point | 135-140 °C | [6] |

| pKa (Strongest Acidic) | 4.13 | [7] |

| pKa (Strongest Basic) | 4.86 | [7] |

| LogP | 2.92 | [7] |

| Water Solubility | 0.000657 mg/mL | [7] |

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[6] To enhance its stability and bioavailability, it is formulated as a calcium salt.[4]

PART 2: Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of this compound is a multi-step process that requires careful control to achieve the desired stereochemistry. A common approach involves the Wittig reaction to form the carbon-carbon double bond in the side chain.[7] This reaction couples a phosphonium salt of the quinoline core with an aldehyde derivative of the dihydroxy acid side chain.[8] Alternative synthetic strategies, such as Julia olefination, have also been developed to improve yield and purity.

Caption: Simplified synthetic workflow for this compound.

Analytical Methodologies

A variety of analytical techniques are employed to ensure the quality and purity of this compound in bulk drug and pharmaceutical formulations.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative analysis and stability testing.[9][10] A typical HPLC method uses a C18 column with a mobile phase consisting of a buffer and an organic solvent, with UV detection around 245 nm.[9]

-

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another chromatographic technique used for the determination of this compound.[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is used for the determination of this compound and its metabolites in biological fluids like plasma and urine.[12]

-

UV-Visible Spectrophotometry: Spectrophotometric methods have been developed for the quantification of this compound in pharmaceutical dosage forms, with maximum absorbance typically observed around 266 nm.[13]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a summary of a validated method for the estimation of this compound.[9]

-

Chromatographic Conditions:

-

Column: Agilent Eclipse XDB C18 (150 x 4.6 mm; 5µ)

-

Mobile Phase: Phosphate buffer (pH 3.4) and acetonitrile (65:35 v/v)

-

Flow Rate: 0.9 mL/min

-

Detection: 244 nm

-

Retention Time: Approximately 3.9 minutes

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase.

-

For tablet analysis, weigh and powder tablets, dissolve an amount equivalent to a known quantity of this compound in the mobile phase, sonicate, and filter.

-

-

Validation:

-

The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.

-

PART 3: Mechanism of Action and Pharmacological Profile

Molecular Mechanism of Action

This compound exerts its lipid-lowering effect by competitively inhibiting HMG-CoA reductase.[5][14] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the cholesterol biosynthesis pathway.[14] By blocking this step, this compound reduces the intracellular pool of cholesterol in the liver.[14] This, in turn, leads to an upregulation of LDL receptors on the surface of hepatocytes, which increases the clearance of LDL cholesterol from the circulation.[14][15] Additionally, this compound reduces the hepatic synthesis of very-low-density lipoprotein (VLDL), further contributing to the reduction of plasma triglycerides.[15]

Caption: this compound's inhibition of the cholesterol synthesis pathway.

Pharmacokinetics and Pharmacodynamics

-

Absorption: this compound is rapidly absorbed after oral administration, with peak plasma concentrations reached in about one hour.[15][16] The absolute bioavailability is approximately 51%.[15]

-

Distribution: It is highly protein-bound in human plasma (>99%), mainly to albumin and alpha 1-acid glycoprotein.[15][16] The mean volume of distribution is about 148 L.[15]

-

Metabolism: this compound undergoes minimal metabolism, primarily through glucuronidation by UGT1A3 and UGT2B7.[15][16] It is only marginally metabolized by cytochrome P450 enzymes, specifically CYP2C9 and to a lesser extent CYP2C8.[15][17] This limited CYP450 involvement reduces the potential for drug-drug interactions compared to other statins.[2][17]

-

Excretion: The majority of this compound is excreted in the feces (79%), with about 15% eliminated in the urine.[15][16] The plasma elimination half-life is approximately 12 hours.[15][16]

The primary pharmacodynamic effect of this compound is a dose-dependent reduction in LDL-C.[18] It has also been shown to increase HDL-C and decrease triglycerides.[19][20] Clinical studies have demonstrated its efficacy and safety in various patient populations, including those with diabetes and the elderly.[2][20]

References

- 1. This compound | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 4. nbinno.com [nbinno.com]

- 5. medscape.com [medscape.com]

- 6. ymerdigital.com [ymerdigital.com]

- 7. (Z)-Pitavastatin Calcium Salt | 1159588-21-2 | Benchchem [benchchem.com]

- 8. US8487105B2 - Process for preparing this compound, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]

- 9. ijpar.com [ijpar.com]

- 10. japsonline.com [japsonline.com]

- 11. ajpaonline.com [ajpaonline.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. scispace.com [scispace.com]

- 14. What is the mechanism of this compound Calcium? [synapse.patsnap.com]

- 15. Drug Monograph: this compound (Livalo) [ebmconsult.com]

- 16. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. This compound - Wikipedia [en.wikipedia.org]

- 18. Efficacy and Safety of this compound in a Real-World Setting: Observational Study Evaluating SaFety in Patient Treated with this compound in Korea (PROOF Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Systematic Review of Randomized Clinical Trials on the Efficacy and Safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

A Technical Guide to Pitavastatin's Interaction with Nuclear Receptors In Vitro

Prepared by: Gemini, Senior Application Scientist

Abstract

Statins, cornerstone therapies for hypercholesterolemia, are primarily known for their inhibition of HMG-CoA reductase. However, a growing body of evidence reveals that their therapeutic benefits extend beyond lipid-lowering, a phenomenon attributed to their "pleiotropic" effects[1][2]. These effects, including anti-inflammatory, antioxidant, and antithrombotic actions, are increasingly linked to the modulation of nuclear receptors (NRs)—a superfamily of ligand-activated transcription factors that govern a vast array of physiological processes[3][4]. This technical guide provides an in-depth exploration of the in vitro interaction between pitavastatin, a potent synthetic statin, and key nuclear receptors. We will dissect the established interactions with Peroxisome Proliferator-Activated Receptors (PPARs), detail the state-of-the-art in vitro methodologies for characterizing these interactions, and offer insights into experimental design and data interpretation for researchers in pharmacology and drug development.

Introduction: Beyond HMG-CoA Reductase

This compound is a highly potent statin recognized for its robust low-density lipoprotein cholesterol (LDL-C) lowering capabilities, achieved through competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[5][6][7]. Distinct from many other statins, this compound undergoes minimal metabolism by cytochrome P450 enzymes, reducing the potential for drug-drug interactions[5][7].

Beyond this primary mechanism, this compound exerts numerous pleiotropic effects that contribute to its cardiovascular benefits[1][8]. These effects are not fully explained by cholesterol reduction alone and point towards additional molecular targets. Nuclear receptors have emerged as critical mediators of these actions. NRs are intracellular transcription factors activated by small lipophilic molecules, such as hormones, vitamins, and dietary lipids[9]. Upon activation, they directly regulate the expression of genes involved in metabolism, inflammation, and cellular proliferation, making them crucial drug targets[3][4]. Understanding how this compound modulates these receptors is key to fully elucidating its pharmacological profile.

Part 1: Key Nuclear Receptor Interactions of this compound

In vitro evidence primarily points to the Peroxisome Proliferator-Activated Receptors (PPARs) as significant targets for this compound.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidneys[10]. It is a master regulator of lipid metabolism, and its activation generally leads to the upregulation of genes involved in fatty acid uptake and oxidation[11][12].

Mechanism of Interaction: this compound has been shown to function as an agonist of PPARα. This activation is believed to be a direct interaction where this compound binds to the receptor's ligand-binding domain (LBD), inducing a conformational change. This change facilitates the recruitment of co-activator proteins and initiates the transcription of PPARα target genes[13]. This agonism contributes to this compound's beneficial effects on lipid profiles beyond LDL-C reduction, including modulation of triglyceride and HDL-C levels.

Downstream Effects:

-

Lipid Metabolism: Upregulation of genes like CPT1 (Carnitine Palmitoyltransferase 1) and APOA1/A2 (Apolipoproteins A1/A2), enhancing fatty acid oxidation and HDL formation, respectively[12].

-

Anti-inflammatory Action: PPARα activation can transcriptionally repress pro-inflammatory genes by interfering with signaling pathways like NF-κB[13].

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

PPARγ is a key regulator of adipogenesis (fat cell differentiation) and glucose homeostasis[14]. Its role in vascular biology and inflammation is also well-established[10]. The interaction of this compound with PPARγ is more complex than with PPARα, with studies showing both activating and inhibitory effects depending on the cellular context.

Context-Dependent Modulation:

-

Inhibition of Adipogenesis: Some studies show that this compound inhibits the differentiation of preadipocytes into mature fat cells by blocking the induction of PPARγ expression[15]. This effect is associated with a decrease in the expression of adipocyte-specific genes[15].

-

Vascular Effects: In vascular cells, this compound has been shown to restore PPARγ expression and activity[16][17][18]. This restoration is linked to reduced oxidative stress and anti-atherogenic effects[16][17][18]. For instance, this compound can modulate the expression of the scavenger receptor CD36 in macrophages through a PPARγ-dependent pathway, which is relevant to atherosclerotic foam cell formation[19].

This dual activity highlights the importance of selecting the appropriate in vitro model system to reflect the desired physiological or pathological context.

Part 2: In Vitro Methodologies for Characterization

A multi-assay approach is essential to build a comprehensive profile of a compound's interaction with a nuclear receptor. The following workflows provide a robust framework for investigating this compound.

Workflow for Investigating this compound-NR Interactions

References

- 1. Pleiotropic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical appraisal of the role of this compound in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pleiotropic effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Peroxisome Proliferator-Activated Receptor α in Lipoprotein Metabolism and Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 12. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Anti-adipogenic action of this compound occurs through the coordinate regulation of PPARgamma and Pref-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative effects of this compound and probucol on oxidative stress, Cu/Zn superoxide dismutase, PPAR-gamma, and aortic stiffness in hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. journals.physiology.org [journals.physiology.org]

- 19. ahajournals.org [ahajournals.org]

Preliminary Studies on Pitavastatin's Neuroprotective Effects: A Technical Guide for Researchers

Introduction: Beyond Cholesterol Management, A New Horizon for Neuroprotection

Pitavastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a well-established therapeutic agent for hypercholesterolemia.[1][2] However, a growing body of preclinical evidence suggests that its clinical utility may extend beyond lipid-lowering, into the complex and challenging arena of neurodegenerative diseases.[2][3][4] This technical guide provides an in-depth exploration of the preliminary studies investigating the neuroprotective effects of this compound. We will delve into its multifaceted mechanisms of action, detail established experimental models and protocols for its evaluation, and present key quantitative findings. This document is intended for researchers, scientists, and drug development professionals actively seeking to understand and potentially harness the neuroprotective potential of this compound.

The rationale for investigating statins, and this compound in particular, for neuroprotection stems from their "pleiotropic" effects—actions that are independent of their impact on cholesterol synthesis.[1][5][6] These effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties, address key pathological pathways common to many neurodegenerative disorders.[2][3][7][8]

Part 1: Unraveling the Molecular Mechanisms of Neuroprotection

This compound's neuroprotective effects are not attributed to a single mechanism but rather to a synergistic interplay of multiple molecular pathways. These actions collectively contribute to a more resilient neuronal environment, capable of withstanding various pathological insults.

Attenuation of Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a cornerstone of neurodegeneration. This compound has demonstrated a significant capacity to mitigate oxidative stress in the central nervous system (CNS).

In animal models of Alzheimer's disease, treatment with this compound has been shown to reduce the levels of oxidative stress markers such as 4-hydroxy-2-nonenal (4-HNE) and advanced glycation end products (AGEs) in the brain.[9][10] Similarly, in a rat model of L-Methionine-induced vascular dementia, this compound reversed the increase in brain thiobarbituric acid reactive substances (TBARS) and the decrease in reduced glutathione (GSH), indicating a restoration of oxidative balance.[11]

The proposed mechanism for this antioxidant effect involves the modulation of nitric oxide (NO) signaling pathways.[2][3] this compound can enhance the bioavailability of nitric oxide synthase (eNOS), which plays a crucial role in maintaining cerebrovascular health and protecting against ischemic damage.[12]

Caption: this compound's multifaceted impact on oxidative stress.

Modulation of Neuroinflammation

Chronic neuroinflammation is a key driver of neuronal damage in a spectrum of neurological disorders. This compound exerts potent anti-inflammatory effects within the CNS, primarily by downregulating pro-inflammatory signaling cascades.[3][7]

Studies have shown that this compound can suppress the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous inflammatory genes.[1][3] This leads to a reduction in the production and release of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1).[7][13][14][15][16] In a mouse model of Alzheimer's disease, this compound treatment significantly reduced the number of MCP-1-positive neurons and activated microglia.[14]

Furthermore, this compound has been observed to decrease the expression of adhesion molecules like P-selectin and intercellular adhesion molecule-1 (ICAM-1) on the vascular endothelium, thereby limiting the infiltration of immune cells into the brain parenchyma.[17][18]

Caption: this compound's anti-inflammatory signaling cascade.

Inhibition of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process in the removal of damaged or unwanted neurons. However, its dysregulation contributes significantly to the neuronal loss observed in neurodegenerative diseases. Several studies suggest that statins, including this compound, can interfere with apoptotic signaling to promote neuronal survival.[7][8]

In in vitro models of Alzheimer's disease, pre-incubation with statins has been shown to prevent amyloid-beta (Aβ)-induced caspase-3-dependent apoptosis in cortical neurons.[19] This protective effect is linked to the inhibition of the mevalonate pathway, as it can be reversed by the addition of geranylgeranyl pyrophosphate (GGPP), an isoprenoid intermediate.[19]

Furthermore, this compound has been reported to reduce total and phosphorylated tau levels, another key pathological hallmark of Alzheimer's disease, by inactivating Rho/ROCK signaling, which in turn inactivates glycogen synthase kinase 3β (GSK3β), a major tau kinase.[20]

Enhancement of Blood-Brain Barrier Integrity

The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. A compromised BBB is implicated in the pathogenesis of various neurological disorders.

This compound has been shown to strengthen the integrity of the BBB.[21][22] In primary cultures of rat brain capillary endothelial cells, this compound increased transendothelial electrical resistance (TEER), an index of barrier tightness, and decreased endothelial permeability.[21][22] This effect was associated with an enhanced expression of claudin-5, a key tight junction protein.[21][22] In a lipopolysaccharide (LPS)-induced model of BBB dysfunction, this compound prevented the LPS-induced increase in permeability and decrease in TEER.[3][13]

Part 2: Experimental Models and Methodologies

The investigation of this compound's neuroprotective effects relies on a combination of in vitro and in vivo models that recapitulate key aspects of neurodegenerative pathologies.

In Vitro Models

-

Primary Neuronal Cultures: These cultures, often derived from specific brain regions like the cortex or hippocampus, provide a direct system to study the effects of this compound on neuronal survival, apoptosis, and neurite outgrowth in response to various neurotoxic stimuli (e.g., amyloid-beta, glutamate, oxidative stress inducers).[19]

-

Organotypic Brain Slice Cultures: These three-dimensional cultures preserve the cellular architecture and synaptic connectivity of the brain tissue, offering a more physiologically relevant model to study complex neuronal circuits and the effects of this compound on synaptic plasticity and cell death.

-

In Vitro Blood-Brain Barrier Models: These models, typically consisting of co-cultures of brain endothelial cells, pericytes, and astrocytes, are crucial for assessing the direct effects of this compound on BBB integrity, permeability, and the expression of tight junction proteins.[3][13][21][22]

In Vivo Models

-

Rodent Models of Alzheimer's Disease: Transgenic mice expressing human amyloid precursor protein (APP) are widely used to model the amyloidogenic pathology of Alzheimer's disease.[5][6] These models are instrumental in evaluating the long-term effects of this compound on cognitive function, senile plaque formation, and neuroinflammation.[5][6][14]

-

Rodent Models of Cerebral Ischemia: Models such as transient middle cerebral artery occlusion (MCAO) in rats are employed to mimic the pathophysiology of ischemic stroke.[23] These models allow for the assessment of this compound's ability to reduce infarct volume, brain edema, and neurological deficits.[23]

-

Rodent Models of Vascular Dementia: L-Methionine-induced hyperhomocysteinemia in rats is a model that recapitulates the endothelial dysfunction and cognitive impairment associated with vascular dementia.[11] This model is valuable for studying the effects of this compound on vascular function and memory.[11]

Key Experimental Protocols

A comprehensive evaluation of neuroprotective effects requires a multi-pronged approach combining behavioral, histological, and biochemical assessments.[24][25][26][27]

-

Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture in appropriate media for 7-10 days to allow for maturation.

-

Oxygen-Glucose Deprivation (OGD): Replace the culture medium with a glucose-free balanced salt solution and place the cultures in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a predetermined duration (e.g., 60-90 minutes) to induce ischemic-like injury.

-

This compound Treatment: Add this compound at various concentrations to the culture medium either as a pre-treatment before OGD, during OGD, or during the reoxygenation phase.

-

Reoxygenation: After the OGD period, return the cultures to a normoxic incubator with regular glucose-containing culture medium.

-

Assessment of Cell Viability: At 24-48 hours post-reoxygenation, assess neuronal viability using methods such as the MTT assay, LDH release assay, or by counting surviving neurons after staining with a live/dead cell stain (e.g., Calcein AM/Ethidium homodimer-1).

-

Mechanistic Studies: Collect cell lysates for Western blotting to analyze the expression of apoptotic markers (e.g., cleaved caspase-3, Bax/Bcl-2 ratio), inflammatory proteins (e.g., iNOS, COX-2), and signaling molecules (e.g., phosphorylated Akt, ERK).

-

Animal Model: Use amyloid precursor protein (APP) transgenic mice and age-matched wild-type controls.

-

This compound Administration: Administer this compound (e.g., 3 mg/kg/day) or vehicle control to the mice via oral gavage, starting at a pre-symptomatic age (e.g., 5 months) and continuing for several months.[5][6]

-

Behavioral Testing: At specified time points (e.g., 15 and 20 months of age), assess cognitive function using standardized behavioral tests such as:

-

Morris Water Maze: To evaluate spatial learning and memory.

-

Y-maze: To assess short-term working memory.

-

Novel Object Recognition: To test recognition memory.

-

-

Tissue Collection and Analysis: Following the final behavioral tests, euthanize the animals and collect brain tissue for:

-

Immunohistochemistry: To quantify amyloid plaque burden (using antibodies against Aβ) and neuroinflammation (using markers for microglia and astrocytes).

-

ELISA: To measure the levels of pro-inflammatory cytokines in brain homogenates.

-

Western Blotting: To analyze the expression of proteins involved in synaptic plasticity and neuronal survival.

-

Part 3: Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on this compound's neuroprotective effects.

Table 1: Effects of this compound on Blood-Brain Barrier Integrity In Vitro

| Model | Treatment | Endpoint | Result | Reference |

| Primary Rat Brain Endothelial Cells | This compound (10⁻⁸ M) | Transendothelial Electrical Resistance (TEER) | Significant increase | [21][22] |

| Primary Rat Brain Endothelial Cells | This compound (10⁻⁸ M) | Endothelial Permeability to Sodium Fluorescein | Significant decrease | [21][22] |

| Co-culture of Mouse Brain Endothelial Cells, Pericytes, and Astrocytes | LPS (1 ng/mL) + this compound | TEER | Prevention of LPS-induced decrease | [3][13] |

| Co-culture of Mouse Brain Endothelial Cells, Pericytes, and Astrocytes | LPS (1 ng/mL) + this compound | Permeability to ¹⁴C-sucrose | Prevention of LPS-induced increase | [3] |

Table 2: Effects of this compound in In Vivo Models of Neurodegeneration

| Model | Animal | Treatment | Key Findings | Reference |

| Alzheimer's Disease | APP Transgenic Mice | This compound (3 mg/kg/day) | Improved behavioral memory; Reduced senile plaque and phosphorylated tau-positive dystrophic neuritis | [5][6] |

| Alzheimer's Disease | APP Transgenic Mice | This compound | Reduced numbers of MCP-1-positive neurons and activated microglia | [14] |

| Cerebral Ischemia | Rats (MCAO) | This compound | Significantly reduced neurological dysfunction, brain infarction, and brain swelling | [23] |

| Vascular Dementia | Rats (L-Methionine induced) | This compound (10 mg/kg) | Attenuated memory deficits; Reversed increase in brain oxidative stress and AChE activity | [11] |

Conclusion and Future Directions

The preliminary studies presented in this guide provide compelling evidence for the neuroprotective potential of this compound. Its ability to concurrently target multiple key pathological pathways, including oxidative stress, neuroinflammation, apoptosis, and BBB dysfunction, makes it an attractive candidate for further investigation in the context of neurodegenerative diseases.

While the preclinical data are promising, several critical questions remain. The optimal dosing and treatment duration for neuroprotection in humans are yet to be determined. Furthermore, the long-term safety and efficacy of this compound in patients with neurodegenerative diseases require rigorous evaluation in well-designed clinical trials.[28][29] The development of novel drug delivery systems that enhance the penetration of this compound across the blood-brain barrier could further augment its therapeutic potential.

As our understanding of the intricate molecular mechanisms underlying neurodegeneration continues to evolve, so too will our appreciation for the multifaceted therapeutic actions of drugs like this compound. The journey from these preliminary studies to a clinically approved neuroprotective therapy is long and arduous, but the foundational evidence presented here provides a solid framework and a clear impetus for continued research and development in this exciting field.

References

- 1. Pleiotropic effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Ameliorates Lipopolysaccharide-Induced Blood-Brain Barrier Dysfunction | MDPI [mdpi.com]

- 3. This compound Ameliorates Lipopolysaccharide-Induced Blood-Brain Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perspective insights of repurposing the pleiotropic efficacy of statins in neurodegenerative disorders: An expository appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Atorvastatin and this compound improve cognitive function and reduce senile plaque and phosphorylated tau in aged APP mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 7. This compound attenuates hypercholesterolemia-induced decline in serotonin transporter availability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Statins and the Brain: More than Lipid Lowering Agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Atorvastatin and this compound reduce oxidative stress and improve IR/LDL-R signals in Alzheimer’s disease | Semantic Scholar [semanticscholar.org]

- 10. Atorvastatin and this compound reduce oxidative stress and improve IR/LDL-R signals in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ameliorative role of Atorvastatin and this compound in L-Methionine induced vascular dementia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protective effect of this compound, a 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, on ischemia-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Atorvastatin and this compound reduce senile plaques and inflammatory responses in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. mdpi.com [mdpi.com]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. This compound: protection against neuronal retinal damage induced by ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective effects of statins in an in vitro model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound decreases tau levels via the inactivation of Rho/ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound strengthens the barrier integrity in primary cultures of rat brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound Strengthens the Barrier Integrity in Primary Cultures of Rat Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. brieflands.com [brieflands.com]

- 24. The problem of assessing effective neuroprotection in experimental cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 29. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Note: A Stability-Indicating RP-HPLC Method for the Quantification of Pitavastatin in Pharmaceutical Formulations

Abstract

This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Pitavastatin in bulk drug and pharmaceutical dosage forms. The method was developed based on a comprehensive understanding of the analyte's physicochemical properties and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The developed isocratic method provides a rapid and reliable quality control tool, demonstrating specificity through forced degradation studies.

Introduction to this compound

This compound is a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is prescribed for the treatment of hypercholesterolemia to reduce elevated total cholesterol and low-density lipoprotein (LDL) cholesterol.[5] Given its therapeutic importance, the development of a robust analytical method for its quantification is critical for ensuring the quality, efficacy, and safety of its pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose due to its high resolution, sensitivity, and specificity.

Method Development Strategy: A Rationale-Driven Approach

The primary objective was to develop a simple isocratic RP-HPLC method with a short runtime, capable of separating this compound from its potential degradation products. The strategy was guided by the physicochemical properties of this compound.

Physicochemical Properties of this compound

| Property | Value | Significance for HPLC Method Development |

| Molecular Weight | 421.47 g/mol | Influences diffusion characteristics. |

| pKa | 4.86 | This compound is an acidic compound. The mobile phase pH must be controlled to maintain a consistent, non-ionized state for good peak shape and retention. A pH around 3.5-4.0 is ideal.[6] |

| log P | 3.75 | Indicates high hydrophobicity, making it well-suited for retention on a non-polar stationary phase like C18 in a reversed-phase mode.[6] |

| UV Absorbance (λmax) | ~240-248 nm | Provides a suitable wavelength for UV detection, ensuring good sensitivity.[7][8] |

Selection of Chromatographic Conditions

-

Column Selection: Based on its hydrophobic nature (log P = 3.75), a C18 column is the logical first choice for providing adequate retention via hydrophobic interactions. A standard dimension column (e.g., 250 x 4.6 mm, 5 µm) offers a good balance of efficiency and backpressure.[7][9]

-

Mobile Phase Optimization:

-

Aqueous Phase & pH Control: To suppress the ionization of the carboxylic acid group (pKa 4.86) and ensure a single analyte form, the mobile phase must be buffered at a pH at least one unit below the pKa.[6] A buffer of potassium dihydrogen orthophosphate adjusted to pH 3.75 with orthophosphoric acid was selected.[8] This ensures sharp, symmetrical peaks.

-

Organic Modifier: Acetonitrile was chosen over methanol as it typically provides better peak shapes for acidic compounds and lower column backpressure.

-

Ratio (Isocratic Elution): An isocratic elution with a mobile phase composition of Acetonitrile and Phosphate Buffer (pH 3.75) in a ratio of 80:20 (v/v) was found to provide optimal retention and a short runtime.[8]

-

-

Detection Wavelength: While the UV maximum is reported between 240-248 nm, a wavelength of 248 nm was chosen to maximize sensitivity for the parent drug.[7][8]

-

Flow Rate: A flow rate of 1.2 mL/min was selected to achieve a reasonable analysis time without generating excessive backpressure.[8]

Detailed Analytical Protocol

Instrumentation and Materials

-

HPLC System with UV/Vis or PDA Detector (e.g., Shimadzu LC-10ATVP)

-

Analytical Balance

-

pH Meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) or equivalent[8]

-

Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Orthophosphate (AR Grade), Orthophosphoric Acid (AR Grade), Water (HPLC Grade).

Preparation of Solutions

-

Buffer Preparation (0.01M Potassium Dihydrogen Orthophosphate, pH 3.75): Dissolve 1.36 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.75 using diluted orthophosphoric acid.

-

Mobile Phase: Mix Acetonitrile and the prepared buffer in a ratio of 80:20 (v/v). Filter through a 0.45 µm membrane filter and degas.[8]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound working standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the range of 25-150 µg/mL.[8]

-

Sample Preparation (Tablets):

-

Weigh and finely powder no fewer than 20 tablets.

-

Transfer an amount of powder equivalent to 25 mg of this compound into a 25 mL volumetric flask.

-

Add approximately 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of filtrate.

-

Further dilute the filtrate with the mobile phase to achieve a final concentration within the calibration range (e.g., 100 µg/mL).

-

Chromatographic Conditions

| Parameter | Condition |

| Column | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)[8] |

| Mobile Phase | Acetonitrile : 0.01M KH2PO4 Buffer (pH 3.75) (80:20, v/v)[8] |

| Flow Rate | 1.2 mL/min[8] |

| Detection | UV at 248 nm[8] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | 8 minutes |

Method Validation (as per ICH Q2(R1))

The developed method was rigorously validated to demonstrate its suitability for its intended purpose.[3]

System Suitability

System suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis.[10][11] A standard solution is injected five times, and the parameters are evaluated against the acceptance criteria.

| Parameter | Acceptance Criteria (USP) | Observed Result |

| Tailing Factor (T) | T ≤ 2[12] | 1.15 |